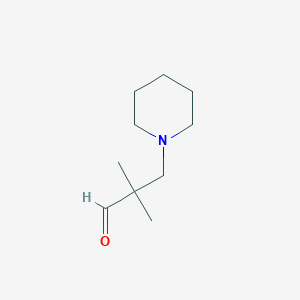
2,2-Dimethyl-3-(piperidin-1-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted melting point of “this compound” is 39.96°C, and its predicted boiling point is approximately 240.1°C at 760 mmHg . The compound has a predicted density of 0.9 g/cm³ and a refractive index of n20D 1.46 .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding and Activity
Research on derivatives of piperidines, including those with modifications similar to 2,2-Dimethyl-3-(piperidin-1-yl)propanal, has been focused on their binding affinity and selectivity towards sigma receptors, which are implicated in several biological processes and diseases. For instance, methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives has been explored for selective binding and activity at the sigma(1) receptor. These compounds have shown potential in PET experiments and demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005). Similarly, N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine have been identified as highly potent and selective sigma1 or sigma2 ligands, which could be useful in the development of new therapeutic agents (Berardi et al., 1998).
Gastrointestinal Motility Disorders
The quest for peripherally selective opioid antagonists led to the discovery of compounds within the N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines class. These compounds, through altering the size and polarity of the N-substituent, have shown high affinity for opioid receptors and potent antagonist activity, making them suitable for clinical investigation in GI motility disorders (Zimmerman et al., 1994).
Corrosion Inhibition
In materials science, cadmium(II) Schiff base complexes, involving ligands such as 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have been studied for their corrosion inhibition properties on mild steel. These complexes, particularly those with azide, have shown promising results in protecting mild steel surfaces from corrosion, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).
Safety and Hazards
“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is classified with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-piperidin-1-ylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOLCOPMYXCKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
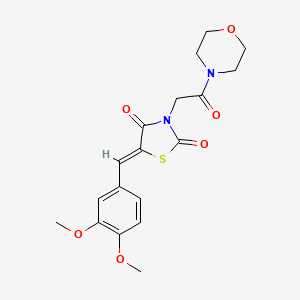
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)
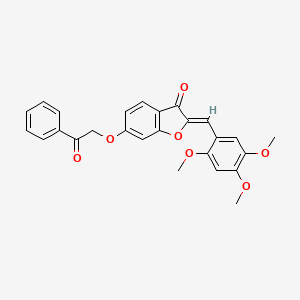
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)
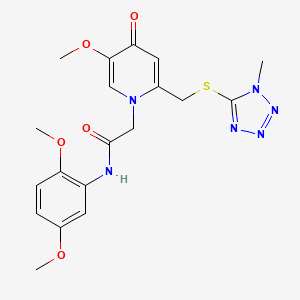
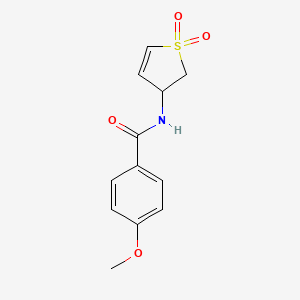

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)
![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

